molecular formula C6H11BrCl2N4O B6295134 4-(3-Bromo-1H-1,2,4-triazol-5-YL)morpholine dihydrochloride CAS No. 2388515-43-1

4-(3-Bromo-1H-1,2,4-triazol-5-YL)morpholine dihydrochloride

Cat. No.: B6295134
CAS No.: 2388515-43-1
M. Wt: 305.99 g/mol
InChI Key: ZXDXUEKKEWUFCC-UHFFFAOYSA-N
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Description

The compound “4-(3-Bromo-1H-1,2,4-triazol-5-yl)morpholine dihydrochloride” has a molecular weight of 305.99 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9BrN4O.2ClH/c7-5-8-6(10-9-5)11-1-3-12-4-2-11;;/h1-4H2,(H,8,9,10);2*1H . This indicates that the compound contains a 1,2,4-triazole ring substituted with a bromine atom and a morpholine ring .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Future Directions

The future directions for this compound could involve further exploration of its biological activity. Some 1,2,4-triazole derivatives have shown promising results in the treatment of various diseases , and this compound could potentially be investigated for similar applications.

Biochemical Analysis

Biochemical Properties

Triazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some triazole derivatives have been shown to have cytotoxic activities against certain cancer cell lines , but it is unclear if this compound has similar effects

Molecular Mechanism

The molecular mechanism of action of 4-(3-Bromo-1H-1,2,4-triazol-5-yl)morpholine dihydrochloride is not well-established. Some triazole derivatives have been shown to inhibit certain enzymes , but it is unclear if this compound has similar effects

Properties

IUPAC Name

4-(5-bromo-1H-1,2,4-triazol-3-yl)morpholine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN4O.2ClH/c7-5-8-6(10-9-5)11-1-3-12-4-2-11;;/h1-4H2,(H,8,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDXUEKKEWUFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NNC(=N2)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrCl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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